molecular formula C21H24N2O4 B5508265 (1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one

(1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one

Cat. No.: B5508265
M. Wt: 368.4 g/mol
InChI Key: WZUVGGRETBGVCF-RJPLPAITSA-N
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Description

(1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound (3aR*,6S*)-7-[(3-hydroxyazetidin-1-yl)carbonyl]-2-[2-(4-methylphenyl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one is 368.17360725 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Polymer Development

The compound's utility has been explored in the synthesis of functional acrylic exo-7-oxanorbornene species, leading to the development of dendronized thioether adducts and functional dendronized (co)polymers. These polymers, prepared via thiol-Michael coupling and ring-opening metathesis polymerization, show promise for predictable molecular weights and acceptable dispersities, indicating potential applications in materials science and engineering (Liu, Burford, & Lowe, 2014).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of 3-acetoxyazetidin-2-ones and 3-hydroxyazetidin-2-ones have been reported, showcasing significant antibacterial and antifungal activities. These compounds, through their interaction with microbial and fungal pathogens, offer insights into new therapeutic agents, highlighting the compound's role in developing potential antimicrobial and antifungal treatments (Walsh, Meegan, Prendergast, & Al Nakib, 1996).

Antioxidant Properties

Oxovanadium(IV) complexes based on S-alkyl-thiosemicarbazidato ligands, incorporating the compound's structural motifs, have been synthesized and characterized. These complexes demonstrate antioxidant activities, suggesting the compound's framework can be utilized in the design of antioxidant agents. Such applications are critical in addressing oxidative stress-related diseases, including cardiovascular diseases and cancer (İlhan-Ceylan et al., 2015).

Diverse Synthetic Applications

The compound's structure has been utilized in the diversity-oriented synthesis of a library of substituted tetrahydropyrones. Through oxidative carbon-hydrogen bond activation and click chemistry, a range of structurally diverse compounds has been synthesized, indicating the compound's potential as a versatile precursor in organic synthesis. This diversity-oriented approach provides a valuable tool for generating new molecules for biological screening and drug discovery (Zaware et al., 2011).

Properties

IUPAC Name

(1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-13-2-4-14(5-3-13)7-9-22-12-21-8-6-16(27-21)17(18(21)20(22)26)19(25)23-10-15(24)11-23/h2-6,8,15-18,24H,7,9-12H2,1H3/t16-,17?,18?,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUVGGRETBGVCF-RJPLPAITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN2CC34C=CC(O3)C(C4C2=O)C(=O)N5CC(C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CCN2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)N5CC(C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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